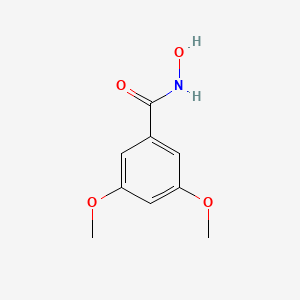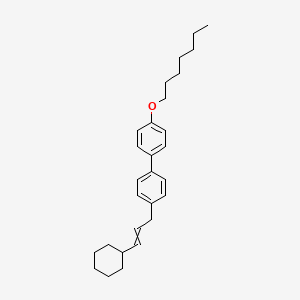
4-(3-Cyclohexylprop-2-en-1-yl)-4'-(heptyloxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups, including a cyclohexylprop-2-en-1-yl group and a heptyloxy group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl can be achieved through several synthetic routes
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents on the benzene rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying the interactions of biphenyl compounds with biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of materials such as polymers or liquid crystals.
Mécanisme D'action
The mechanism of action for 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4-Heptyloxybiphenyl: A similar compound with a heptyloxy group but lacking the cyclohexylprop-2-en-1-yl group.
4-Cyclohexylbiphenyl: A compound with a cyclohexyl group attached to the biphenyl core.
Uniqueness
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl is unique due to the presence of both the cyclohexylprop-2-en-1-yl and heptyloxy groups, which may impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
799787-62-5 |
|---|---|
Formule moléculaire |
C28H38O |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(3-cyclohexylprop-2-enyl)-4-(4-heptoxyphenyl)benzene |
InChI |
InChI=1S/C28H38O/c1-2-3-4-5-9-23-29-28-21-19-27(20-22-28)26-17-15-25(16-18-26)14-10-13-24-11-7-6-8-12-24/h10,13,15-22,24H,2-9,11-12,14,23H2,1H3 |
Clé InChI |
QNZBPUPMMATJHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CC=CC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


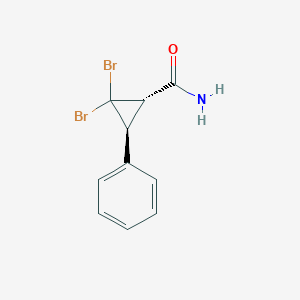

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
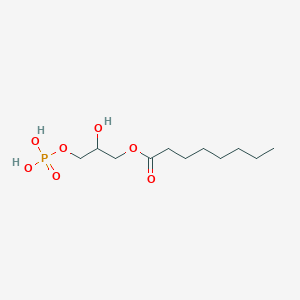

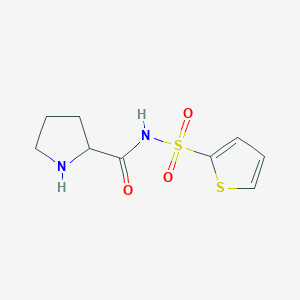

![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)


![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
